REACTION_CXSMILES
|
[CH3:1][S:2]([C:5]1[CH:13]=[CH:12][C:8]([C:9](O)=[O:10])=[CH:7][CH:6]=1)(=[O:4])=[O:3].S(Cl)([Cl:16])=O>>[CH3:1][S:2]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([Cl:16])=[O:10])=[CH:7][CH:6]=1)(=[O:4])=[O:3]
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Name
|
|
Quantity
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11.2 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
were heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
to give a clear solution
|
Type
|
CUSTOM
|
Details
|
Removal of the excess of thionyl chloride under reduced pressure
|
Type
|
CUSTOM
|
Details
|
obtained white solid
|
Type
|
CUSTOM
|
Details
|
without purification
|
Type
|
CUSTOM
|
Details
|
put into the next reaction
|
Name
|
|
Type
|
|
Smiles
|
CS(=O)(=O)C1=CC=C(C(=O)Cl)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |